1-(2-Fluorophenyl)-3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea
Overview
Description
1-(2-Fluorophenyl)-3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiourea core, which is known for its versatility in forming hydrogen bonds and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-fluoroaniline with carbon disulfide and an appropriate amine to form the thiourea core. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The intermediate product is then reacted with 4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl isocyanate to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
1-(2-Fluorophenyl)-3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with various biological molecules, affecting their function. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The aromatic rings and fluorine atom contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-3-(4-methylphenyl)thiourea
- 1-(2-Fluorophenyl)-3-(4-chlorophenyl)thiourea
- 1-(2-Fluorophenyl)-3-(4-nitrophenyl)thiourea
Uniqueness
1-(2-Fluorophenyl)-3-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea is unique due to the presence of the 3-methylpiperidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2/c1-14-5-4-12-23(13-14)27(24,25)16-10-8-15(9-11-16)21-19(26)22-18-7-3-2-6-17(18)20/h2-3,6-11,14H,4-5,12-13H2,1H3,(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPBLDENQHAIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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